molecular formula C11H12BrNO3 B7849476 Methyl 3-(2-bromopropanoylamino)benzoate

Methyl 3-(2-bromopropanoylamino)benzoate

Cat. No.: B7849476
M. Wt: 286.12 g/mol
InChI Key: XOZSPDSUKPCRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-bromopropanoylamino)benzoate is a brominated aromatic ester characterized by a 2-bromopropanoyl substituent at the 3-position of the benzoate backbone. Its structure combines a methyl ester group (electron-withdrawing) and a brominated acyl moiety, which may influence both its physical properties (e.g., solubility, crystallinity) and chemical behavior compared to non-halogenated analogs.

Properties

IUPAC Name

methyl 3-(2-bromopropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(12)10(14)13-9-5-3-4-8(6-9)11(15)16-2/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZSPDSUKPCRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility: Benzoylamino derivatives (e.g., compound 3) are well-documented in forming N-heterocycles, but bromopropanoylamino groups offer unexplored pathways for halogen-mediated coupling or cyclization.
  • Stability: Bromine’s leaving-group ability may render this compound more reactive under basic conditions compared to thermally stable benzoylamino analogs.
  • Structural Characterization: Crystallographic tools like SHELXL are critical for resolving subtle structural differences between halogenated and non-halogenated derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.